molecular formula C15H16N2O4 B12912444 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- CAS No. 63874-69-1

5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo-

Cat. No.: B12912444
CAS No.: 63874-69-1
M. Wt: 288.30 g/mol
InChI Key: YDTMUZAZQWCJGY-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes, including as components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining smaller molecules to form the pyrimidine ring.

    Substitution Reactions: Introducing the 2-(2-(2-methylpropoxy)phenyl) group.

    Oxidation/Reduction Reactions: Adjusting the oxidation state to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to speed up reactions.

    Controlled Temperature and Pressure: Maintaining specific conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical tool.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Such as uracil, thymine, and cytosine, which are components of nucleic acids.

    Other Carboxylic Acids: Compounds with similar functional groups but different structures.

Uniqueness

The uniqueness of 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- lies in its specific structure, which imparts unique chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

63874-69-1

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-[2-(2-methylpropoxy)phenyl]-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c1-9(2)8-21-12-6-4-3-5-10(12)13-16-7-11(15(19)20)14(18)17-13/h3-7,9H,8H2,1-2H3,(H,19,20)(H,16,17,18)

InChI Key

YDTMUZAZQWCJGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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